2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide
Overview
Description
2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is a synthetic compound that has been widely researched due to its potential therapeutic applications. This compound is commonly referred to as CPPA and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Potential in Pesticide Development
2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide and its derivatives have been explored for potential applications in pesticide development. A study by Olszewska et al. (2011) characterized N-derivatives of similar compounds through X-ray powder diffraction, suggesting their potential as pesticides. The study presented experimental data including peak positions, relative peak intensities, and unit-cell parameters, which are crucial for understanding the physical properties of these compounds (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial and Anticancer Properties
Another important area of research for this compound is its antimicrobial and anticancer properties. Mehta et al. (2019) synthesized derivatives of 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide and evaluated their in vitro antimicrobial and anticancer activities. Their findings indicated significant antimicrobial activity comparable to standard drugs and promising anticancer activity, highlighting the potential of these compounds in medical applications (Mehta et al., 2019).
Synthesis and Characterization
The synthesis and characterization of similar compounds also form a significant part of the research. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide by Tao Jian-wei (2009) involved investigating the effects of feed composition, reaction temperature, and time on yield. This research provides insight into the synthetic methods and optimization of conditions for producing derivatives of 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide, which is important for both pharmaceutical and agricultural applications (Tao Jian-wei, 2009).
Molecular Docking and Biological Potentials
The exploration of these compounds in molecular docking and biological potential studies is another key area. For instance, the synthesis of new derivatives for evaluation in antimicrobial activities and their molecular docking studies contribute to understanding how these compounds interact at the molecular level, which is critical in drug development (Patel & Shaikh, 2011).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-2-21(27)25-13-11-24(12-14-25)18-9-5-4-8-17(18)23-20(26)15-28-19-10-6-3-7-16(19)22/h3-10H,2,11-15H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBXLIHDPSKHAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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